5-Hydroxy-deoxycytidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

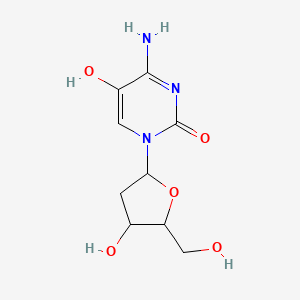

5-Hydroxy-deoxycytidine is a modified nucleoside derived from deoxycytidine, where a hydroxyl group replaces a hydrogen atom at the 5th position of the cytosine ring. This compound is significant in the study of DNA damage and repair mechanisms, as it is a product of oxidative DNA damage caused by reactive oxygen species .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-deoxycytidine typically involves the oxidation of deoxycytidine. One common method is the use of hydrogen peroxide in the presence of a catalyst to introduce the hydroxyl group at the 5th position . Another approach involves the use of ten-eleven translocation (TET) proteins, which mediate the oxidation of 5-methyl-deoxycytidine to this compound .

Industrial Production Methods

Industrial production of this compound is less common due to its specialized applications in research. scalable synthetic methods have been developed, such as the cyanoethyl-protected phosphoramidite synthesis, which allows for the preparation of this compound on a larger scale .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-deoxycytidine undergoes various chemical reactions, including:

Oxidation: Further oxidation can convert it into 5-formyl-deoxycytidine and 5-carboxy-deoxycytidine.

Reduction: It can be reduced back to deoxycytidine under specific conditions.

Substitution: The hydroxyl group can be substituted with other functional groups in the presence of suitable reagents.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, TET proteins.

Reducing Agents: Sodium borohydride, catalytic hydrogenation.

Substituting Reagents: Halogenating agents, nucleophiles.

Major Products

Oxidation: 5-formyl-deoxycytidine, 5-carboxy-deoxycytidine.

Reduction: Deoxycytidine.

Substitution: Various substituted cytidine derivatives.

Scientific Research Applications

5-Hydroxy-2′-deoxycytidine (5hmdC) is a pyrimidine nucleoside resulting from the oxidation of 5-methyl-2′-deoxycytidine (5mdC), a reaction mediated by ten-eleven translocation (TET) proteins . 5hmdC is an important intermediate in the demethylation pathway of 5mdC in epigenetic regulation and has been found to have roles in various physiological processes, including embryonic development, neurodevelopment, cellular differentiation, and cancer initiation and progression . More biological functions of 5hmdC are believed to exist .

Synthesis and Study of 5hmdC

To further explore the functions of 5hmdC, the synthesis of 5hmdC-containing oligodeoxynucleotides (ODNs) has been employed . This is typically done through conventional phosphoramidite-based DNA synthesis using protected 5hmdC phosphoramidite as a building block .

Improved Synthesis Method

- An improved synthetic method allows for the preparation of commercially available cyanoethyl-protected 5hmdC phosphoramidite with a 39% overall yield on a 5g scale .

- Two synthetic routes based on cyanoethyl protected-5hmdU and 5hmdC intermediates were developed to access 5hmdC triphosphate on a 50 mg scale .

Key steps in the improved synthesis:

- Conversion to 5-hydroxymethyl-2’-deoxyuridine (5hmdU) .

- Cyanoethyl protection .

- DMT protection .

- C4-amination .

- N-Benzoylation .

Role in DNA Damage and Repair

5-Hydroxy-2'-deoxycytidine (5-OHdC) is a major product of oxidative DNA damage with mutagenic potential . The 5-hydroxy-2'-deoxycytidine lesion is repaired by DNA glycosylases that require the 5-hydroxycytidine base to be extrahelical so it can enter .

Use in Hepatocellular Studies

[<sup>19</sup>F]HX-01 has been studied for its potential in imaging hepatocellular carcinoma, with [<sup>19</sup>F]HX-01 serving as a nonradioactive reference substance . Studies have shown:

- [<sup>19</sup>F]HX-01 has a higher affinity for human hepatocellular carcinoma cells (SMMC-7721, HepG2) compared to normal hepatocytes (HL-7702) .

- [<sup>19</sup>F]HX-01 inhibits proliferation in SMMC-7721, HepG2, and HL-7702 cells in a dose-dependent manner .

- [<sup>19</sup>F]HX-01 exhibits higher cytotoxicity towards SMMC-7721 and HepG2 cells than HL-7702 cells .

Mechanism of Action

The mechanism of action of 5-Hydroxy-deoxycytidine involves its incorporation into DNA, where it can cause mutations by mispairing during DNA replication. It is recognized and excised by DNA repair enzymes such as endonuclease III and formamidopyrimidine DNA N-glycosylase . These enzymes remove the damaged base and initiate the repair process, preventing the propagation of mutations .

Comparison with Similar Compounds

Similar Compounds

5-Hydroxy-deoxyuridine: Another product of oxidative DNA damage with similar mutagenic potential.

5-Methyl-deoxycytidine: A precursor in the oxidation pathway leading to 5-Hydroxy-deoxycytidine.

5-Formyl-deoxycytidine: A further oxidation product of this compound.

Uniqueness

This compound is unique due to its specific role in the oxidative damage and repair pathways of DNA. Its ability to mispair during DNA replication makes it a valuable tool for studying mutagenesis and the fidelity of DNA repair mechanisms .

Q & A

Basic Research Questions

Q. What methodologies are recommended for detecting and quantifying 5-Hydroxy-deoxycytidine in genomic DNA?

Capillary electrophoresis with laser-induced fluorescence (CE-LIF) is a validated method for precise quantification, offering high sensitivity and resolution for distinguishing this compound from other DNA modifications. Researchers should include internal standards (e.g., synthetic analogs) and validate results using orthogonal techniques like mass spectrometry to ensure accuracy. Proper controls, such as untreated DNA samples, are critical to account for baseline modification levels .

Q. What experimental protocols are standard for isolating and purifying this compound from biological samples?

Isolation typically involves enzymatic digestion of DNA followed by solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC) for purification. Protocols must specify digestion conditions (e.g., enzyme type, incubation time) and purity validation via UV-Vis spectroscopy or nuclear magnetic resonance (NMR). For reproducibility, document buffer compositions, pH, and temperature rigorously, adhering to guidelines for reporting experimental details in supplementary materials .

Q. How should researchers address variability in this compound levels across cell types or tissues?

Stratify samples by tissue origin, cell cycle stage, and metabolic state to account for biological variability. Normalize data to total cytosine content or housekeeping genes. Use large sample sizes and statistical tests (e.g., ANOVA with post-hoc correction) to identify significant differences. Pre-publication data repositories can help cross-validate findings against existing datasets .

Advanced Research Questions

Q. How can conflicting data on the role of this compound in DNA methylation dynamics be resolved?

Contradictions often arise from differences in model systems (e.g., cancer vs. stem cells) or detection methods. To reconcile these, employ isogenic cell lines with controlled DNA methyltransferase (DNMT) levels, as demonstrated in studies using DNMT-knockout embryonic stem cells. Pair mechanistic assays (e.g., chromatin immunoprecipitation for DNMT binding) with locus-specific methylation analysis to distinguish direct enzymatic effects from downstream epigenetic changes .

Q. What experimental designs are optimal for distinguishing this compound’s direct biochemical effects from secondary genomic consequences?

Use pulse-chase labeling with stable isotope analogs to track incorporation kinetics. Combine this with CRISPR-based silencing of DNMTs or repair pathways (e.g., base excision repair proteins) to isolate primary interactions. Include time-course analyses and dose-response curves to differentiate immediate covalent enzyme trapping (e.g., DNMT inhibition) from delayed demethylation effects .

Q. How should researchers statistically analyze this compound’s correlation with gene expression in epigenomic studies?

Apply multivariate regression models to adjust for confounding variables like histone modification states or chromatin accessibility. Use bioinformatics tools (e.g., methylKit or Bismark) for genome-wide alignment and quantify methylation at CpG islands. Validate findings with functional assays, such as luciferase reporters under methylation-sensitive promoters, to establish causality .

Q. What strategies mitigate artifacts when studying this compound in low-abundance samples (e.g., single-cell analyses)?

Amplify DNA via whole-genome amplification (WGA) with uracil-insensitive enzymes to prevent bias. Employ spike-in controls with synthetic this compound analogs to calibrate detection thresholds. Use nested PCR or droplet-based digital PCR for targeted loci to enhance sensitivity while minimizing false positives .

Q. Methodological Considerations

- Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw sequencing data in public repositories (e.g., GEO, ENCODE) and sharing analytical pipelines via platforms like GitHub .

- Ethical Reporting : Disclose limitations in detection sensitivity and potential off-target effects of chemical analogs. Reference conflicting studies transparently in discussion sections .

Properties

IUPAC Name |

4-amino-5-hydroxy-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O5/c10-8-5(15)2-12(9(16)11-8)7-1-4(14)6(3-13)17-7/h2,4,6-7,13-15H,1,3H2,(H2,10,11,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKZJTNZSBMVFSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=NC2=O)N)O)CO)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.